molecular formula C10H7NO3 B1342670 2-Hydroxy-6-nitronaphthalene CAS No. 38397-07-8

2-Hydroxy-6-nitronaphthalene

Cat. No. B1342670
CAS RN: 38397-07-8
M. Wt: 189.17 g/mol
InChI Key: QDQYVGHTDXWLCN-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitronaphthalene is a derivative of naphthalene, which is an important starting material in various organic transformations . It is a versatile compound that can be synthesized using various methods, and its unique chemical properties make it useful in a wide range of applications .


Synthesis Analysis

2-Nitronaphthalene, an isomer of nitronaphthalene, is produced in very low yields upon nitration of naphthalene, but it can be more efficiently obtained via the diazotization of 2-aminonaphthalene . The synthesis of heterocycles by 2-naphthol-based multicomponent reactions has been extensively studied .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-6-nitronaphthalene is C10H7NO3 . It has a rigid plane and large π-electron conjugation, which gives it high quantum yield and excellent photostability .


Chemical Reactions Analysis

2-Nitronaphthalene has been found to undergo ultrafast intersystem crossing (ISC) when excited . This property makes it an excellent candidate for the construction of organic electronic appliances .


Physical And Chemical Properties Analysis

2-Nitronaphthalene is a colorless solid with a density of 1.31 g/cm³ and a melting point of 79°C . It exhibits unique photo-physical and chemical properties .

Scientific Research Applications

Bioactive Properties

  • Nitronaphthalenes, including compounds similar to 2-Hydroxy-6-nitronaphthalene, have been identified in endophytic fungi. These compounds exhibit significant antibacterial, antifungal, and antialgal properties, suggesting potential applications in pharmaceuticals and agrochemicals (Krohn et al., 2008).

Environmental Impact and Detection

  • Studies on nitronaphthalenes, including 2-Hydroxy-6-nitronaphthalene, focus on their occurrence and impact in environmental contexts. This includes their formation and decay in the atmosphere, their detection in environmental samples, and their interaction with other atmospheric components (Feilberg et al., 1999).

Analytical Chemistry Applications

  • The compound's characteristics have been studied using various analytical techniques. For instance, polarographic and voltammetric methods have been developed for the determination of trace amounts of nitronaphthalene in environmental samples, highlighting its significance in analytical chemistry (Pecková et al., 2005).

Photochemical Studies

  • Photochemical studies of nitronaphthalenes, including those structurally related to 2-Hydroxy-6-nitronaphthalene, are significant. These studies explore the mechanisms of reactions under light exposure, which is crucial in understanding environmental degradation and other photochemical processes (Zobel et al., 2018).

Chemical Reactions and Synthesis

  • Research on nitronaphthalenes has also delved into their behavior as reactants in chemical synthesis. Their reactions with various agents, including their role as dienophiles in Diels–Alder reactions, are explored for potential applications in synthetic chemistry (Paredes et al., 2000).

Chemosensor Development

  • 2-Hydroxy-6-nitronaphthalene and related compounds have been investigated for use in developing chemosensors, particularly for metal ions. These studies are crucial for advancing sensor technology in environmental monitoring and other applications (Aussawaponpaisan et al., 2017).

Safety And Hazards

2-Nitronaphthalene is considered hazardous. It is flammable and suspected of causing cancer . It is also toxic if swallowed or inhaled .

Future Directions

The future directions for 2-Hydroxy-6-nitronaphthalene could involve further exploration of its synthetic utility for the construction of diverse N/O-containing heterocyclic frameworks . It could also be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

properties

IUPAC Name

6-nitronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQYVGHTDXWLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598063
Record name 6-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitronaphthalen-2-ol

CAS RN

38397-07-8
Record name 6-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Tarumoto, N Miyagawa, S Takahara… - Journal of …, 2004 - jstage.jst.go.jp
… irradiating 365 nm wavelength light of diphenyliodonium 1-diazo-2~hydroxynaphthalene-4-sulfonate (AZO-DPI) and diphenyliodonium 1-diazo-2-hydroxy-6-nitronaphthalene-4-…
Number of citations: 4 www.jstage.jst.go.jp
X Zhai, S Efrima - The Journal of Physical Chemistry, 1996 - ACS Publications
… The former can be associated with 2-hydroxy-6-nitronaphthalene-4-sulfonic acid sodium salt. The latter two peaks correspond to an additional lose of the sodium sulfonic group with a …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
RA Allen… - 1967 - apps.dtic.mil
Research studies were conducted to develop a pressure sensitive personnel detection system. This work resulted in a unique chemical system and device which when actuated by …
Number of citations: 2 apps.dtic.mil

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